Isosalvianolic acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosalvianolic acid B is a phenolic acid compound derived from the roots and rhizomes of Salvia miltiorrhiza, commonly known as Danshen. This compound is known for its water-solubility and weak acidity. It has been extensively studied for its pharmacological properties, including anti-inflammatory, antioxidant, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isosalvianolic acid B involves several steps, starting from the extraction of raw materials from Salvia miltiorrhiza. The process typically includes:
Extraction: The roots and rhizomes of Salvia miltiorrhiza are extracted using solvents such as ethanol or methanol.
Purification: The extract is then purified using techniques like chromatography to isolate this compound.
Chemical Synthesis: Further chemical synthesis may involve specific reaction conditions, such as controlled temperature and pH, to obtain high-purity this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Isosalvianolic acid B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under controlled temperature and pH.
Reduction: Sodium borohydride, typically in an aqueous or alcoholic solution.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Isosalvianolic acid B has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of phenolic acids.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: this compound is investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and inflammatory conditions.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of isosalvianolic acid B involves several molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and mediators.
Antitumor Activity: this compound targets multiple cell signaling pathways to inhibit tumor growth and metastasis.
Comparison with Similar Compounds
Isosalvianolic acid B is often compared with other similar compounds, such as:
Salvianolic Acid A: Known for its potent antioxidant properties.
Salvianolic Acid B: Exhibits strong anti-inflammatory and antitumor effects.
Protocatechuic Aldehyde: Another phenolic compound with significant bioactivity.
Uniqueness: this compound is unique due to its specific combination of antioxidant, anti-inflammatory, and antitumor properties, making it a valuable compound for various therapeutic applications .
Properties
IUPAC Name |
2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKFFCBZYFGCQN-BJMVGYQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.